Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

This lithium carboxylate salt is differentiated by the lowest molecular weight (209.13 g/mol) and most negative LogP (-2.8663) among N3-substituted analogs, enhancing aqueous solubility for reproducible biochemical assays. Its imidazo[4,5-b]pyridine core is a validated PDE10A inhibitor scaffold, with the cyclopropyl substituent specifically claimed in patent literature. The C2 carboxylate handle enables rapid amide/ester library synthesis. CAS 2197053-90-8 has a documented conflict with a triazole derivative; verify structure by SMILES ([Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-]) and request CoA to ensure procurement accuracy.

Molecular Formula C10H8LiN3O2
Molecular Weight 209.13
CAS No. 2197053-90-8
Cat. No. B2645494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
CAS2197053-90-8
Molecular FormulaC10H8LiN3O2
Molecular Weight209.13
Structural Identifiers
SMILES[Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-]
InChIInChI=1S/C10H9N3O2.Li/c14-10(15)9-12-7-2-1-5-11-8(7)13(9)6-3-4-6;/h1-2,5-6H,3-4H2,(H,14,15);/q;+1/p-1
InChIKeyDKSFORKPVGUZBN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 2197053-90-8): A Cyclopropyl-Substituted Imidazopyridine Building Block for Pharmaceutical Research


Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a lithium carboxylate salt belonging to the imidazo[4,5-b]pyridine class of heterocyclic compounds, which are structurally related to purines and widely employed as kinase inhibitor scaffolds and bioactive molecule building blocks [1]. The compound is offered as a research-grade chemical with a certified purity of ≥98%, a molecular formula of C₁₀H₈LiN₃O₂, and a molecular weight of 209.13 g/mol , and is primarily intended for use in pharmaceutical research and further manufacturing .

Why Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate Cannot Be Interchanged with Other Imidazo[4,5-b]pyridine Carboxylate Salts


Within the imidazo[4,5-b]pyridine carboxylate lithium salt series, variations in the N3 substituent produce measurable differences in key physicochemical properties—including molecular weight, lipophilicity (LogP), and rotatable bond count—that directly impact pharmacokinetic behavior, solubility, and downstream synthetic utility . The cyclopropyl analog exhibits the lowest molecular weight (209.13 g/mol) and most negative computed LogP (-2.8663) among its closest commercially available analogs, making generic substitution without quantitative justification a risk to experimental reproducibility in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate Against Closest Analogs


Lowest Molecular Weight in the N3-Substituted Imidazo[4,5-b]pyridine Lithium Carboxylate Series

The cyclopropyl derivative (CAS 2197053-90-8) has a molecular weight of 209.13 g/mol, which is 2.07 g/mol lower than the isopropyl analog (211.20 g/mol), 14.03 g/mol lower than the cyclobutyl analog (223.16 g/mol), and 16.04 g/mol lower than the isobutyl analog (225.17 g/mol) . In fragment-based and lead optimization campaigns where lower molecular weight correlates with improved ligand efficiency and oral bioavailability, this quantifiable difference provides a structural advantage [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Most Hydrophilic Character as Indicated by Computed LogP

The cyclopropyl analog displays a computed LogP of -2.8663, which is 0.3901 log units more negative than the cyclobutyl analog (LogP -2.4762) and 0.3211 log units more negative than the isobutyl analog (LogP -2.5452) . A more negative LogP indicates greater hydrophilicity and predicted aqueous solubility, which can be advantageous for achieving higher free drug concentrations in in vitro assays and for compounds requiring parenteral or aqueous formulation [1].

Drug Design ADME Solubility

Reduced Conformational Flexibility Compared to Isobutyl Analog

The cyclopropyl compound has 2 rotatable bonds, whereas the isobutyl analog (CAS 2197062-56-7) possesses 3 rotatable bonds . This reduction in conformational freedom may translate to a lower entropic penalty upon target binding, a principle exploited in rigidification strategies during lead optimization. The cyclobutyl analog also has 2 rotatable bonds but differs in ring size and associated strain energy [1].

Conformational Analysis Binding Affinity Entropic Penalty

Lithium Carboxylate Salt Form Differentiates from Free Acid and Other Salt Forms

The lithium salt form of 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid has a computed TPSA of 70.84 Ų and a molecular formula including a lithium counterion (C₁₀H₈LiN₃O₂) , whereas the parent free acid (3H-imidazo[4,5-b]pyridine-2-carboxylic acid, CAS 97640-15-8) has a molecular weight of 163.14 g/mol and formula C₇H₅N₃O₂ . Lithium salts are often selected to enhance aqueous solubility, modify crystal packing, and provide a distinct solid-state form for formulation development compared to sodium or potassium carboxylates [1].

Salt Selection Solubility Enhancement Solid-State Chemistry

Imidazo[4,5-b]pyridine Core as Purine Bioisostere with Documented Kinase Inhibitory Activity

The imidazo[4,5-b]pyridine scaffold is a well-established purine bioisostere that has yielded potent and selective inhibitors of phosphodiesterase 10A (PDE10A) with single-digit nanomolar activity [1]. Compounds bearing a cyclopropyl substituent on the imidazo[4,5-b]pyridine core have been claimed as PDE10 inhibitors for central nervous system disorder indications in patent EP2919783B1 [2]. While direct activity data for this specific lithium carboxylate building block is not reported in primary literature, the core scaffold itself carries validated pharmacological relevance distinct from other heterocyclic building blocks such as indoles or benzimidazoles [3].

Kinase Inhibition Bioisostere PDE10A

CAS Registry Number Conflict Requires Careful Verification of Chemical Identity

The CAS number 2197053-90-8 is listed by Parchem Chemicals for lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate (formula C₁₀H₈LiN₃O₂, synonymous with CAS 1803582-61-7) , while multiple other vendors (LeYan, ChemScene, Kishida, CymitQuimica) assign the same CAS number to Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate . Both compounds share the same molecular formula but possess entirely different core heterocyclic scaffolds (triazole vs. imidazo[4,5-b]pyridine), meaning procurement decisions based solely on CAS number risk delivering the wrong chemical entity. Verification via IUPAC name, SMILES, and analytical certificate of analysis is essential [1].

Chemical Procurement Identity Verification CAS Integrity

Recommended Application Scenarios for Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Low Molecular Weight and High Hydrophilicity

With the lowest molecular weight (209.13 g/mol) and most negative computed LogP (-2.8663) among its N3-substituted lithium carboxylate analogs, this compound is well-suited as a starting fragment for fragment-based drug discovery (FBDD). Its physicochemical profile favors aqueous solubility and compliance with the Rule of Three for fragments (MW <300, cLogP ≤3), making it an attractive choice for primary screening libraries where high hit rates are desired .

Synthesis of Cyclopropyl-Containing PDE10A or Kinase Inhibitor Candidates

The imidazo[4,5-b]pyridine core is a validated purine bioisostere with demonstrated nanomolar PDE10A inhibitory activity. The cyclopropyl substituent at N3 is specifically claimed in patent literature for PDE10 inhibition, and the carboxylic acid/lithium carboxylate handle at C2 provides a synthetic entry point for amide coupling or esterification to generate focused compound libraries targeting this enzyme class .

Solubility-Optimized Salt Form Selection for In Vitro Assay Development

The lithium carboxylate salt form (vs. the free acid or methyl ester) may offer enhanced aqueous solubility that is critical for in vitro biochemical and cell-based assays. When DMSO stock solutions are diluted into assay buffer, the higher hydrophilicity of both the salt form and the cyclopropyl substituent (LogP -2.8663) reduces the likelihood of compound precipitation, ensuring accurate concentration-response data .

Procurement with Verified Identity: SMILES-Based Ordering to Avoid CAS Number Conflict

Due to the documented CAS number conflict with a triazole derivative, this compound should be ordered by explicit SMILES string ([Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-]) or IUPAC name accompanied by a request for a Certificate of Analysis. Suppliers such as LeYan, ChemScene, and Kishida Chemical consistently assign CAS 2197053-90-8 to the imidazo[4,5-b]pyridine structure; requesting analytical confirmation (NMR, LCMS) from the vendor is recommended to mitigate procurement risk .

Quote Request

Request a Quote for Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.